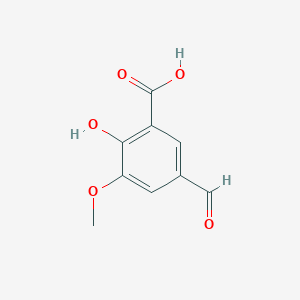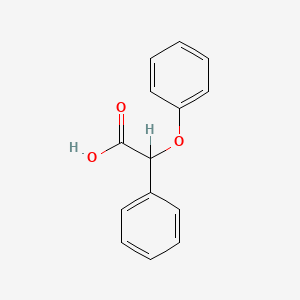
2-苯氧基-2-苯乙酸
描述
2-Phenoxy-2-phenylacetic acid (PPAA) is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that has a molecular weight of 248.28 g/mol. PPAA is a derivative of phenylacetic acid and has a phenoxy group attached to the phenyl ring.
科学研究应用
Anti-Inflammatory Agents
“2-Phenoxy-2-phenylacetic acid” derivatives have been studied for their potential as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Pain-Relieving Effects
Compounds derived from “2-Phenoxy-2-phenylacetic acid” have been thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for developing new analgesics .
Histological Changes
These compounds have been studied for their effects on histological changes . This research could lead to a better understanding of how these compounds interact with biological tissues .
Toxicological Properties
The toxicological properties of “2-Phenoxy-2-phenylacetic acid” derivatives have been scrutinized . Understanding these properties is crucial for assessing the safety profile of these compounds .
Renal and Stomach Function
These compounds have been assessed for their effects on renal and stomach function . This could lead to new insights into how these compounds affect these vital organs .
Liver Enzymes
The impact of these compounds on liver enzymes AST and ALT has been measured . This information is valuable for understanding the potential hepatotoxic effects of these compounds .
Kidney Indicators
The effects of these compounds on kidney indicators such as creatinine and urea have been studied . This research could lead to a better understanding of how these compounds affect kidney function .
Chemical Synthesis
“2-Phenoxy-2-phenylacetic acid” is used in the chemical synthesis of various organic compounds . Its unique structure makes it a valuable starting material in organic chemistry .
作用机制
Target of Action
2-Phenoxy-2-phenylacetic acid is a phenolic compound, and phenolic compounds are known to exhibit antioxidant activity . The primary targets of 2-Phenoxy-2-phenylacetic acid are likely to be reactive oxygen species (ROS) in the body, which it neutralizes, thereby preventing oxidative stress .
Mode of Action
It is known that phenolic compounds like 2-phenoxy-2-phenylacetic acid can donate a hydrogen atom to ros, neutralizing them and preventing them from causing cellular damage . This is similar to the action of other phenolic antioxidants.
Biochemical Pathways
The biochemical pathways affected by 2-Phenoxy-2-phenylacetic acid are likely related to its antioxidant activity. By neutralizing ROS, it can prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This can have downstream effects on a variety of biochemical pathways, potentially influencing processes such as cell signaling, gene expression, and apoptosis .
Pharmacokinetics
It is known that phenolic compounds can be absorbed into the body through both the skin and the lungs . Once in the body, they are rapidly metabolized, primarily into phenoxyacetic acid . After multiple doses, the levels of 2-Phenoxy-2-phenylacetic acid and its metabolites decrease, likely due to the induction of metabolizing enzymes .
Result of Action
The primary result of the action of 2-Phenoxy-2-phenylacetic acid is likely to be a reduction in oxidative stress. By neutralizing ROS, it can prevent oxidative damage to cellular components, potentially protecting against conditions associated with oxidative stress, such as aging, cancer, cardiovascular disease, and neurodegenerative disorders .
Action Environment
The action of 2-Phenoxy-2-phenylacetic acid can be influenced by a variety of environmental factors. For example, the presence of other antioxidants can enhance its activity, while factors that increase ROS production, such as exposure to radiation or certain toxins, can increase the demand for its antioxidant action . The pH of the environment can also influence its activity, as the ability of phenolic compounds to donate hydrogen atoms is pH-dependent .
属性
IUPAC Name |
2-phenoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUKMOCUMIPDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953256 | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-2-phenylacetic acid | |
CAS RN |
3117-38-2 | |
| Record name | α-Phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, phenoxyphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxy-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





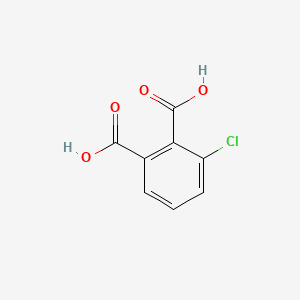
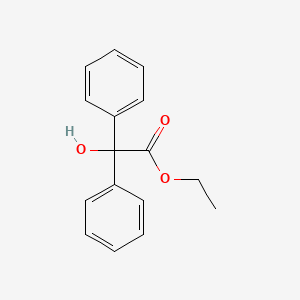

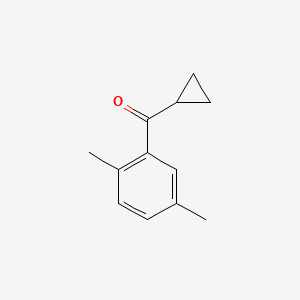

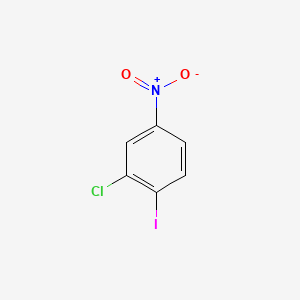
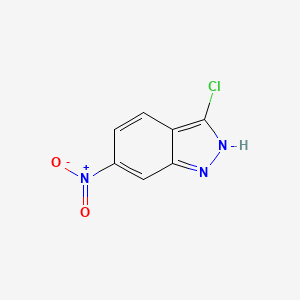
![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)



